REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1.[NH3:16]>CCO>[NH2:16][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:4][N:3]=1
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Name
|
|
Quantity
|
100 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C=C1)C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
3A
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Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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145 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the remaining tan solid was recrystallized from EtOH/H2O yielding 77.4 g (85%) of product as a tan solid
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C=C1)C(C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |